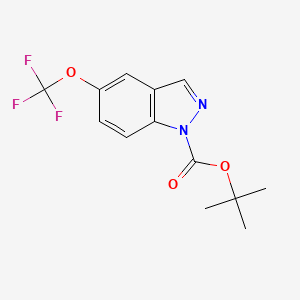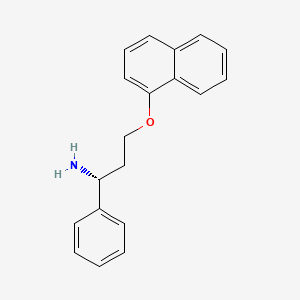
(R)-N-Didemetil Dapoxetina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R)-3-Naphthalen-1-yloxy-1-phenylpropan-1-amine, also known as (1R)-3-Naphthalen-1-yloxy-1-phenylpropan-1-amine, is a useful research compound. Its molecular formula is C19H19NO and its molecular weight is 277.367. The purity is usually 95%.
BenchChem offers high-quality (1R)-3-Naphthalen-1-yloxy-1-phenylpropan-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1R)-3-Naphthalen-1-yloxy-1-phenylpropan-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Tratamiento del Accidente Cerebrovascular
Dapoxetina ha demostrado prevenir el daño neuronal y mejorar los resultados funcionales en un modelo de accidente cerebrovascular isquémico. Modula la inflamación y el estrés oxidativo, reduciendo el volumen del infarto cerebral y el daño histopatológico. Además, el pretratamiento con Dapoxetina reduce la peroxidación lipídica, la caspasa-3 y los mediadores inflamatorios (TNF-α e iNOS) en comparación con las ratas con lesión por isquemia/reperfusión .
Antidepresivo
Dapoxetina es un inhibidor selectivo de la recaptación de serotonina (ISRS) y está estructuralmente relacionado con la fluoxetina con actividad antidepresiva. Es el enantiómero D de LY 243917 y es 3,5 veces más potente como inhibidor de la recaptación de serotonina que el enantiómero L .
Tratamiento de la Eyaculación Precoz
Dapoxetina se emplea comúnmente para el manejo clínico de la eyaculación precoz (EP). Ha sido sometida a ensayos de fase III para esta indicación .
Inhibidor del Virus Zika
Dapoxetina se ha identificado como un posible inhibidor de la ARN polimerasa dependiente de ARN (RdRp) del virus Zika. Redujo eficazmente la expresión de proteínas del virus Zika y suprimió la replicación intracelular del virus .
Tratamiento de la Neuroinflamación
La evidencia reciente sugiere que el bloqueo de la actividad de MyD88 con el inhibidor de molécula pequeña ST2825 se puede utilizar para tratar enfermedades como la neuroinflamación .
Tratamiento de Enfermedades Inflamatorias
ST2825, un inhibidor de molécula pequeña de MyD88, tiene un posible valor terapéutico en el tratamiento de enfermedades inflamatorias como la lesión hepática/renal aguda .
Tratamiento de Enfermedades Autoinmunes
Se ha sugerido que ST2825 trata enfermedades autoinmunes como el lupus eritematoso sistémico
Mecanismo De Acción
Target of Action
The primary target of ®-N-Didemethyl Dapoxetine is the serotonin transporter . This transporter is a key player in the regulation of serotonin levels in the brain, which is a neurotransmitter that plays a crucial role in mood regulation .
Mode of Action
®-N-Didemethyl Dapoxetine acts as a selective serotonin reuptake inhibitor (SSRI) . It works by inhibiting the reuptake of serotonin by the neurons, thereby increasing the availability of serotonin in the synaptic cleft . This potentiation of serotonin activity leads to an increase in the signal transmitted between nerve cells .
Biochemical Pathways
The biochemical pathway primarily affected by ®-N-Didemethyl Dapoxetine is the serotonergic pathway . By inhibiting the reuptake of serotonin, this compound increases the concentration of serotonin in the synaptic cleft, thereby enhancing the signal transmission in the serotonergic pathway .
Pharmacokinetics
®-N-Didemethyl Dapoxetine is rapidly absorbed with maximum plasma concentrations occurring approximately 1-2 hours after tablet intake . The absolute bioavailability is 42% (range 15-76%), and dose proportional increases in exposure are observed between the 30 and 60 mg dose strengths . It is metabolized primarily by CYP2D6, CYP3A4, and flavin monooxygenase (FMO1) in the liver and kidneys . The elimination half-life is 1.5–1.6 hours, and it is excreted via the kidneys .
Result of Action
The action of ®-N-Didemethyl Dapoxetine results in a significant increase in ejaculatory latency when compared to placebo . This means that it can effectively delay ejaculation, making it a potential treatment for conditions like premature ejaculation .
Action Environment
The action of ®-N-Didemethyl Dapoxetine can be influenced by various environmental factors. For instance, the presence of food can modestly reduce the maximum plasma concentration and slightly delay the time for the compound to reach peak concentrations . Furthermore, the compound’s action may also be affected by the individual’s metabolic characteristics, such as the activity of the enzymes responsible for its metabolism .
Análisis Bioquímico
Biochemical Properties
®-N-Didemethyl Dapoxetine interacts with various biomolecules, including enzymes and proteins. It binds onto the human transcript of the serotonin, norepinephrine (NE), and dopamine (DA) reuptake transporters, inhibiting their uptake . This interaction plays a crucial role in its biochemical reactions.
Cellular Effects
®-N-Didemethyl Dapoxetine has significant effects on various types of cells and cellular processes. For instance, it has been shown to ameliorate cerebral ischemia/reperfusion-induced neurobehavioral deficits, reduce cerebral infarct volume, and histopathological damage . It influences cell function by reducing lipid peroxidation, caspase-3, and inflammatory mediators compared to ischemia/reperfusion-injured rats .
Molecular Mechanism
The mechanism of action of ®-N-Didemethyl Dapoxetine is primarily related to the inhibition of neuronal reuptake of serotonin and subsequent potentiation of serotonin activity . This results in an increase in serotonin’s action at the postsynaptic cleft, promoting delay in certain physiological responses .
Temporal Effects in Laboratory Settings
It is known that the compound has a rapid absorption and elimination rate, making it suitable for certain applications .
Metabolic Pathways
The metabolic pathways of ®-N-Didemethyl Dapoxetine involve its interaction with enzymes such as CYP2D6 and CYP3A4 in the liver, and FMO1 in the kidney . These interactions could potentially affect metabolic flux or metabolite levels.
Propiedades
IUPAC Name |
(1R)-3-naphthalen-1-yloxy-1-phenylpropan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO/c20-18(16-8-2-1-3-9-16)13-14-21-19-12-6-10-15-7-4-5-11-17(15)19/h1-12,18H,13-14,20H2/t18-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLJKLSASLJIYAO-GOSISDBHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCOC2=CC=CC3=CC=CC=C32)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H](CCOC2=CC=CC3=CC=CC=C32)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00742610 |
Source


|
| Record name | (1R)-3-[(Naphthalen-1-yl)oxy]-1-phenylpropan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00742610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
147199-40-4 |
Source


|
| Record name | (1R)-3-[(Naphthalen-1-yl)oxy]-1-phenylpropan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00742610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

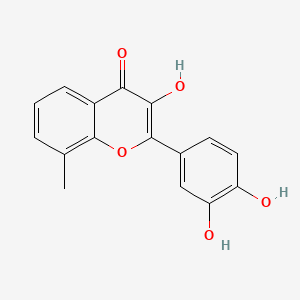

![5-Bromo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B578446.png)

![2-Bromo-8-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B578451.png)
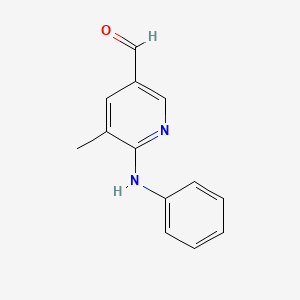
![6-Bromo-1H-benzo[d]imidazole hydrochloride](/img/structure/B578453.png)
![Benzyl 4-oxo-5,6,8,9-tetrahydro-3H-pyrimido[4,5-d]azepine-7(4H)-carboxylate](/img/structure/B578454.png)
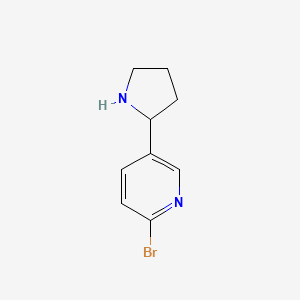
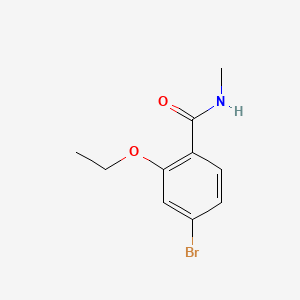
![8-Bromo-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine](/img/structure/B578459.png)
